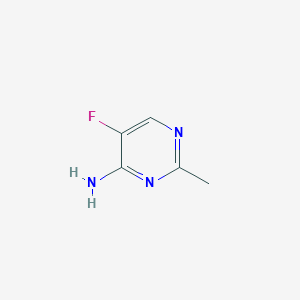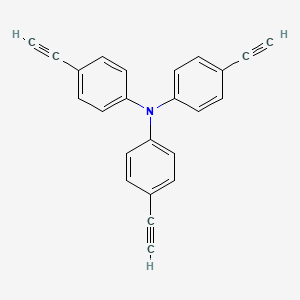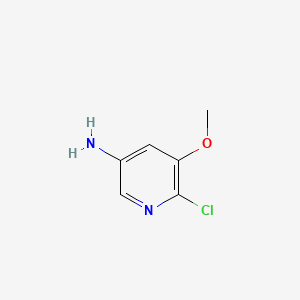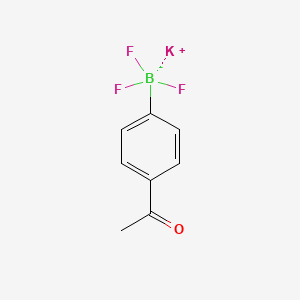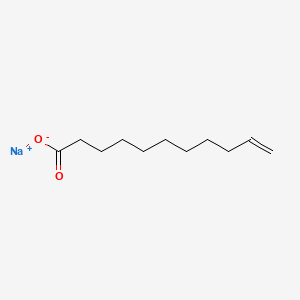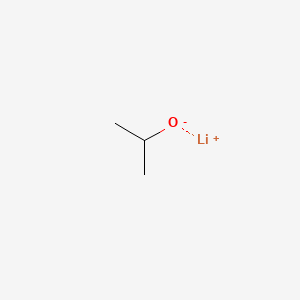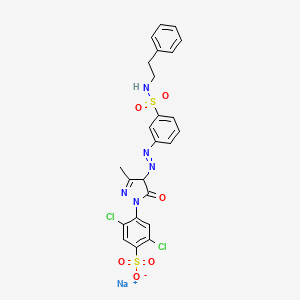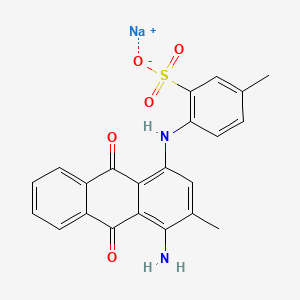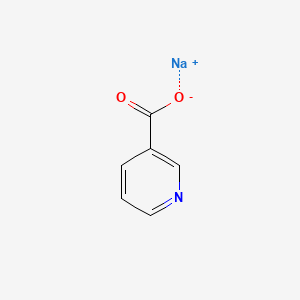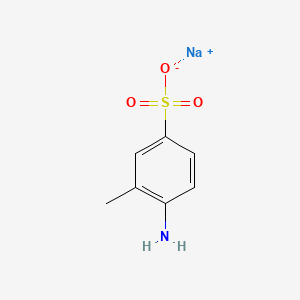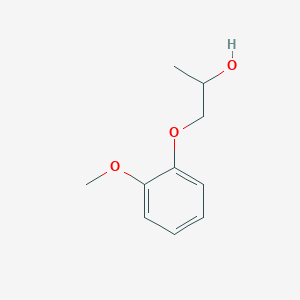![molecular formula C26H18 B1592823 9-([1,1'-Biphenyl]-4-yl)anthracene CAS No. 323195-31-9](/img/structure/B1592823.png)
9-([1,1'-Biphenyl]-4-yl)anthracene
Overview
Description
9-([1,1'-Biphenyl]-4-yl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a biphenyl group at the 9th position of the anthracene structure enhances its photophysical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Anthracene-based derivatives are known for their photophysical properties , suggesting that their targets could be related to light-sensitive processes or structures.
Mode of Action
The mode of action of 9-(Biphenyl-4-yl)anthracene is primarily through its interaction with light. As an anthracene derivative, it exhibits high thermal stability and blue emission with a high quantum yield . This suggests that it may interact with its targets by absorbing and emitting light, a process that can cause changes in the target’s state or activity.
Result of Action
The molecular and cellular effects of 9-(Biphenyl-4-yl)anthracene’s action are likely related to its photophysical properties. Its ability to absorb and emit light could potentially influence cellular processes that are sensitive to light. The specific effects would depend on the nature of its target .
Action Environment
The action, efficacy, and stability of 9-(Biphenyl-4-yl)anthracene can be influenced by various environmental factors. For instance, its photophysical properties suggest that light conditions could play a significant role. Additionally, factors such as temperature and pH could also impact its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromoanthracene and 4-phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and high yield. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions: 9-([1,1'-Biphenyl]-4-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-([1,1'-Biphenyl]-4-yl)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate singlet oxygen.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with two phenyl groups at the 9th and 10th positions.
9-Phenylanthracene: Contains a single phenyl group at the 9th position.
9,10-Bis(phenylethynyl)anthracene: Features phenylethynyl groups at the 9th and 10th positions.
Uniqueness: 9-([1,1'-Biphenyl]-4-yl)anthracene is unique due to the presence of the biphenyl group, which enhances its photophysical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and thermal stability .
Properties
IUPAC Name |
9-(4-phenylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLVQJGIYNHPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622187 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323195-31-9 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


